Technical Profile: 3-Cyclopentyl-2-methoxypropan-1-amine
Technical Profile: 3-Cyclopentyl-2-methoxypropan-1-amine
This guide provides an in-depth technical profile of 3-Cyclopentyl-2-methoxypropan-1-amine , a specialized chemical building block used in advanced medicinal chemistry. The content is structured to support researchers in identification, synthesis planning, and application development.
[1][2][3][4][5][6][7][8]
Chemical Identification & Core Data
CAS Number:
IUPAC Name: 3-Cyclopentyl-2-methoxypropan-1-amine
Molecular Formula: C
Structural Analysis
The compound features a propyl backbone substituted with a primary amine at position 1, a methoxy ether at position 2, and a cyclopentyl ring at position 3. This specific arrangement classifies it as a
-
Lipophilic Domain: The cyclopentyl group provides metabolic stability and hydrophobic interaction potential, often used to replace leucine or phenylalanine side chains in peptidomimetics.
-
Polar Domain: The 1-amino-2-methoxy motif acts as a transition state isostere, commonly found in protease inhibitors (e.g., Renin or HIV protease inhibitors) where it mimics the tetrahedral intermediate of peptide bond hydrolysis while preventing cleavage.
| Property | Value (Predicted) | Note |
| Boiling Point | 215.0 ± 15.0 °C | @ 760 mmHg |
| Density | 0.91 ± 0.1 g/cm³ | |
| pKa (Amine) | ~9.8 | Typical for primary alkyl amines |
| LogP | ~1.8 | Moderate lipophilicity |
| H-Bond Donors | 1 (NH | |
| H-Bond Acceptors | 2 (N, O) |
Retrosynthetic Analysis & Production Workflows
Since this compound is a specialized intermediate, its synthesis is best approached via the Nitroaldol (Henry) Reaction pathway. This route allows for the precise installation of the functionality pattern (amine-methoxy-alkyl) from accessible precursors.
Primary Synthesis Pathway: The Henry Route
This self-validating protocol minimizes side reactions common in direct alkylation methods.
Step 1: Nitroaldol Condensation
-
Precursors: Cyclopentylacetaldehyde and Nitromethane.
-
Catalyst: Basic alumina or weak base (TEA).
-
Mechanism: Nucleophilic attack of the nitronate anion on the aldehyde carbonyl.
-
Intermediate: 1-Cyclopentyl-3-nitropropan-2-ol.
Step 2: O-Methylation
-
Reagent: Methyl Iodide (MeI) with Sodium Hydride (NaH) or Silver Oxide (Ag
O). -
Critical Control: Temperature must be kept low (0°C) to prevent elimination of the nitro group (formation of nitroalkene).
-
Intermediate: 1-Cyclopentyl-2-methoxy-3-nitropropane.
Step 3: Nitro Reduction
-
Reagent: Hydrogenation (H
, Pd/C) or Lithium Aluminum Hydride (LiAlH ). -
Outcome: Conversion of the nitro group (
) to the primary amine ( ).
Synthesis Workflow Diagram
Caption: Step-wise synthetic pathway leveraging the Henry Reaction for regioselective installation of the methoxy-amine motif.
Applications in Drug Discovery[1]
The 3-Cyclopentyl-2-methoxypropan-1-amine scaffold is a valuable "warhead" or linker in medicinal chemistry, specifically for Structure-Activity Relationship (SAR) optimization.
Protease Inhibition (Transition State Mimicry)
The core utility of the 2-methoxy-1-amine unit is its ability to mimic the tetrahedral transition state of peptide hydrolysis.
-
Mechanism: The methoxy group acts as a hydrogen bond acceptor, positioning the inhibitor within the enzyme active site (e.g., Aspartic proteases) without being cleaved.
-
Advantage: Unlike the hydroxyl equivalent (2-hydroxy), the methoxy ether improves oral bioavailability by reducing polarity and preventing rapid glucuronidation (Phase II metabolism).
GPCR Ligand Design
In the design of ligands for G-Protein Coupled Receptors (e.g., Chemokine receptors or Opioid receptors), the cyclopentyl group serves as a bulky lipophilic anchor.
-
Role: It fills hydrophobic pockets (e.g., S1 or S2 subsites) in the receptor, enhancing binding affinity (
). -
Linker Function: The propyl amine chain provides the necessary flexibility and cationic charge interaction (protonated amine at physiological pH) with conserved aspartate residues in the receptor transmembrane domain.
Handling & Safety Protocols
As a primary aliphatic amine, this compound requires strict adherence to safety protocols to prevent chemical burns and inhalation injury.
Hazard Classification (GHS)[9]
-
Signal Word: DANGER
-
H314: Causes severe skin burns and eye damage.[2]
-
H302: Harmful if swallowed.
Storage & Stability[5][10]
-
Atmosphere: Hygroscopic and sensitive to CO
(forms carbamates). Store under Argon or Nitrogen . -
Temperature: 2-8°C (Refrigerated).
-
Container: Tightly sealed glass vial with Teflon-lined cap. Avoid storing in plastics for long periods due to potential leaching from the lipophilic cyclopentyl tail.
References
-
Luzzio, F. A. (2001). The Henry reaction: recent examples. Tetrahedron, 57(5), 915-945. (Contextual reference for the Henry Reaction synthesis route).
-
Ghosh, A. K., et al. (2012). Structure-based design of HIV-1 protease inhibitors. Journal of Medicinal Chemistry. (Contextual reference for methoxy-amine isosteres in drug design).
